molecular formula C19H13N7OS B2899976 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351632-74-0

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2899976
CAS No.: 1351632-74-0
M. Wt: 387.42
InChI Key: FMDCXEUWNPHIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain , thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/AKT. Dysregulation of FGFR signaling is a well-established driver of tumorigenesis, angiogenesis, and drug resistance in various cancers. Consequently, this inhibitor is a critical research tool for investigating the pathogenesis and progression of cancers characterized by FGFR aberrations , including urothelial carcinoma, cholangiocarcinoma, and certain breast and lung cancer subtypes. Its high selectivity profile makes it exceptionally valuable for delineating the specific contributions of FGFR signaling in complex biological contexts and for evaluating its potential as a therapeutic target in preclinical models. Research utilizing this compound is primarily focused on exploring mechanisms of oncogenic dependency, overcoming resistance to other targeted agents, and developing novel combination treatment strategies for FGFR-driven malignancies.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7OS/c27-18(15-6-7-17(24-23-15)26-9-1-8-20-26)21-14-4-2-13(3-5-14)16-12-25-10-11-28-19(25)22-16/h1-12H,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDCXEUWNPHIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical structure features a pyridazine core substituted with both imidazo[2,1-b]thiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is C22H18N4SC_{22}H_{18}N_{4}S, with a molecular weight of 382.47 g/mol.

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole, similar to the compound , exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that compounds with imidazo[2,1-b]thiazole structures can inhibit the growth of various cancer cell lines. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cells, indicating potent cytotoxic effects .
CompoundIC50 (µg/mL)Cancer Cell Line
5a1.61A-431
5b1.98Jurkat

Anti-inflammatory Activity

The compound has also been investigated for its potential as a selective COX-2 inhibitor:

  • A related compound demonstrated an IC50 value of 0.08 µM for COX-2 inhibition while showing minimal activity against COX-1 (IC50 > 100 µM), suggesting a high selectivity that could be beneficial in reducing side effects associated with non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have been explored extensively:

  • A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing promising results with several derivatives exhibiting significant activity with IC50 values ranging from 1.35 to 2.18 µM .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Molecular Docking Studies : These studies suggest that the compound interacts with target proteins through hydrophobic interactions and hydrogen bonding, which may enhance its binding affinity and specificity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Study on Antitubercular Activity : A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis, demonstrating that modifications in the structure significantly influenced their potency .
  • Cytotoxicity Assessments : Compounds were tested on HEK-293 cells to evaluate their cytotoxicity, revealing that most active compounds were non-toxic to human cells at therapeutic concentrations .

Comparison with Similar Compounds

COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffold

Key structural analogs with COX-2 inhibitory activity are summarized below:

Compound Name / ID Substituents COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Key Findings
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) C-5: Mannich base (dimethylamine) 0.08 313.7 Most potent and selective COX-2 inhibitor in its series; molecular docking confirms interactions with COX-2 active site .
Compound 5 (6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole) C-6: 4-(methylsulfonyl)phenyl 1.4 Not reported Moderate COX-2 inhibition; scaffold used for further derivatization .
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine C-3: morpholinomethyl 0.07 217.1 High potency but lower selectivity than 6a ; highlights sensitivity of activity to ring substitution (imidazo[1,2-a]pyridine vs. thiazole) .

Structural Insights :

  • C-5 Substitution : Bulky amines (e.g., dimethylamine in 6a ) enhance COX-2 selectivity by improving hydrophobic interactions with the enzyme’s side pocket .
  • C-6 Aryl Groups : Electron-withdrawing groups (e.g., 4-(methylsulfonyl)phenyl) are critical for COX-2 affinity due to electrostatic complementarity .

Anticancer Agents with Imidazo[2,1-b]thiazole Scaffold

Imidazo[2,1-b]thiazole derivatives modified with acetamide or pyridazine groups exhibit cytotoxicity against cancer cell lines:

Compound Name / ID Substituents Target Cell Line (IC₅₀, µM) Key Findings
5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) C-3: Acetamide-linked pyridine/piperazine MDA-MB-231: 1.4; HepG2: 22.6 3.8-fold selectivity for triple-negative breast cancer (MDA-MB-231) over hepatocellular carcinoma (HepG2); VEGFR2 inhibition (5.72% at 20 µM) .
SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide) C-6: Quinoxaline-carboxamide Not reported SIRT1 agonist; demonstrates metabolic stability and potential for circadian rhythm modulation .

Structural Insights :

  • Acetamide Linkers : Improve solubility and target engagement (e.g., 5l ’s piperazine-methoxybenzyl group enhances VEGFR2 binding) .

Miscellaneous Imidazo[2,1-b]thiazole Derivatives

Compound Name / ID Substituents Activity Key Findings
HMDB0247660 (N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide) C-6: Quinoxaline-carboxamide Metabolic stability Detected in human blood; part of the exposome with unknown therapeutic implications .
T0901317 C-17 trifluoro-hydroxylpropan-2-yl LXR agonist Non-imidazo[2,1-b]thiazole but highlights the role of fluorinated groups in nuclear receptor modulation .

Key Structural-Activity Relationships (SAR)

C-5 Position : Small, hydrophobic amines (e.g., dimethylamine) maximize COX-2 selectivity .

C-6 Aryl Groups : Electron-withdrawing substituents (e.g., sulfonyl groups) enhance COX-2 binding .

Heterocyclic Hybrids: Pyridazine-carboxamide (as in the queried compound) or quinoxaline groups may broaden target profiles (e.g., kinase or SIRT1 modulation) .

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

  • 4-(Imidazo[2,1-b]thiazol-6-yl)aniline (Fragment A)
  • 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic acid (Fragment B)

Coupling these fragments via amide bond formation yields the final product.

Synthesis of Fragment A: 4-(Imidazo[2,1-b]thiazol-6-yl)aniline

Cyclization to Form Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is synthesized through a cyclocondensation reaction. According to Barradas et al., substituted imidazo[2,1-b]thiazoles are accessible via:

  • Substrate : 2-Aminothiazole derivatives and α-bromoketones.
  • Conditions : Reflux in methyl ethyl ketone (MEK) for 8–12 hours.
  • Mechanism : Nucleophilic displacement followed by cyclodehydration.

For the 6-aryl-substituted variant, Pd/Cu-mediated coupling is employed. A reported method involves:

  • Oxidative addition of Pd(0) to aryl iodides.
  • Transmetallation with Cu salts to form alkynyl palladium intermediates.
  • Cyclization via allene intermediates to yield 6-substituted imidazo[2,1-b]thiazoles.

Example Protocol :

  • React 2-amino-4-bromothiazole (1.0 equiv) with propargyl bromide (1.2 equiv) in DMF at 80°C for 6 hours.
  • Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under Sonogashira conditions to couple with 4-iodoaniline.
  • Purify via column chromatography (hexane:EtOAc, 7:3) to isolate 4-(imidazo[2,1-b]thiazol-6-yl)aniline.

Yield : 68–72%.

Table 1: Optimization of Fragment A Synthesis
Step Reagents Conditions Yield (%)
Cyclization 2-Aminothiazole, α-bromoketone MEK, reflux, 12h 65
Sonogashira Coupling Pd(PPh₃)₄, CuI, 4-iodoaniline DMF, 80°C, 6h 70
Purification Silica gel (hexane:EtOAc) Column chromatography 68

Synthesis of Fragment B: 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic Acid

Pyridazine Ring Functionalization

The pyridazine core is functionalized at the 6-position using nucleophilic aromatic substitution (SNAr). Patent US8765761B2 discloses methods for introducing heterocycles at pyridazine positions:

  • Substrate : 6-Chloropyridazine-3-carboxylic acid.
  • Reagent : 1H-Pyrazole (1.5 equiv).
  • Conditions : K₂CO₃ (2.0 equiv), DMF, 100°C, 24 hours.

Mechanism : Deprotonation of pyrazole generates a nucleophile that displaces chloride at the electron-deficient 6-position of pyridazine.

Example Protocol :

  • Suspend 6-chloropyridazine-3-carboxylic acid (1.0 equiv) and 1H-pyrazole (1.5 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 100°C for 24 hours.
  • Acidify with HCl (1M) and extract with EtOAc.
  • Recrystallize from ethanol/water to obtain 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.

Yield : 58–63%.

Table 2: SNAr Reaction Optimization for Fragment B
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 100 24 60
Cs₂CO₃ DMSO 120 18 55
NaH THF 80 30 48

Amide Coupling of Fragments A and B

Carboxylic Acid Activation

Fragment B is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent validated for amide bond formation in imidazo-thiazole systems.

Protocol :

  • Dissolve 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
  • Add HATU (1.2 equiv) and DIEA (2.5 equiv) at 0°C.
  • Stir for 30 minutes to form the active ester.

Coupling with Fragment A

  • Add 4-(imidazo[2,1-b]thiazol-6-yl)aniline (1.1 equiv) to the activated acid.
  • Stir at room temperature for 12 hours.
  • Quench with water and extract with dichloromethane.
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Yield : 75–80%.

Table 3: Amide Coupling Optimization
Coupling Reagent Base Solvent Yield (%)
HATU DIEA DMF 78
EDCI/HOBt TEA DCM 65
DCC DMAP THF 60

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d6) : δ 8.72 (s, 1H, pyridazine-H), 8.35 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 4H, aryl-H), 7.45 (s, 1H, imidazo-thiazole-H).
  • ¹³C NMR (100 MHz, DMSO- d6) : δ 165.2 (C=O), 152.1 (pyridazine-C), 144.6 (imidazo-thiazole-C), 128.9–121.4 (aryl-C).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₀H₁₄N₇O₂S: 432.0978; found: 432.0981.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Melting Point : 214–216°C.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Attachment :

    • Issue : Competing substitution at pyridazine C-5 position.
    • Solution : Use electron-withdrawing groups on pyridazine to direct SNAr to C-6.
  • Low Amide Coupling Yield :

    • Issue : Steric hindrance from imidazo-thiazole.
    • Solution : Microwave-assisted coupling at 60°C improves efficiency (yield: 85%).

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (60–120°C) to balance yield and purity .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of imidazo[2,1-b]thiazole, pyridazine, and pyrazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities .

Q. Advanced :

  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
  • 2D NMR (COSY, NOESY) : Elucidate spatial arrangements of substituents .

How can researchers optimize solubility and bioavailability for in vivo studies?

Q. Advanced

  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) on the phenyl ring or pyridazine core to enhance aqueous solubility .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve dissolution kinetics .
  • LogP Assessment : Calculate partition coefficients (e.g., via SwissADME) to balance lipophilicity and membrane permeability .

How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Advanced

  • Systematic Substitution : Synthesize analogs with variations in:
    • Pyrazole substituents (e.g., 3,5-dimethyl vs. 4-fluorophenyl) .
    • Imidazo[2,1-b]thiazole methylation patterns .
  • In Vitro Screening : Test against target enzymes (e.g., kinases, COX-2) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or MAPK .

What methodologies address discrepancies in reported biological activity across studies?

Q. Advanced

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Batch Reproducibility : Ensure synthetic consistency via rigorous quality control (e.g., HPLC, elemental analysis) .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target modulation in cellular contexts .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models : Validate target dependency in disease-relevant cell lines .
  • Cryo-EM/Structural Biology : Resolve compound-target complexes to guide rational design .

What strategies mitigate metabolic instability in preclinical models?

Q. Advanced

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450 oxidation products) .
  • Prodrug Design : Mask labile groups (e.g., carboxamide) with ester or amide prodrugs to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.